molecular formula C8H8F4N2 B13634174 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine

Cat. No.: B13634174
M. Wt: 208.16 g/mol
InChI Key: VEPUXWYAVNVTTK-UHFFFAOYSA-N
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Description

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine typically involves the reaction of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to facilitate the formation of the hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve efficiency and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.

Scientific Research Applications

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}amine
  • {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}azide
  • {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}nitroso

Uniqueness

{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8F4N2

Molecular Weight

208.16 g/mol

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methylhydrazine

InChI

InChI=1S/C8H8F4N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2

InChI Key

VEPUXWYAVNVTTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNN)C(F)(F)F)F

Origin of Product

United States

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